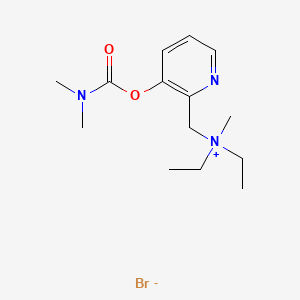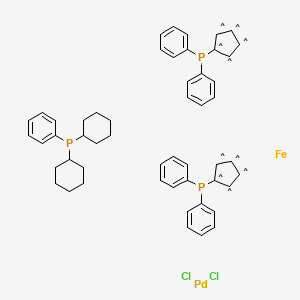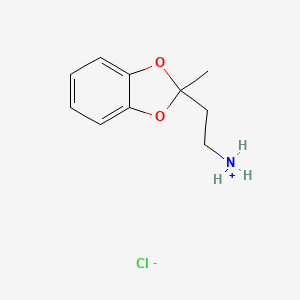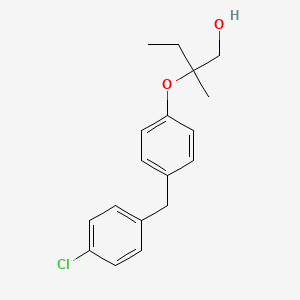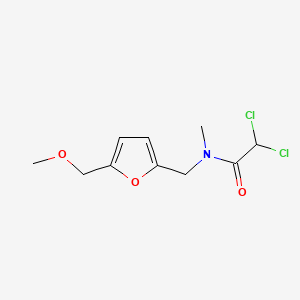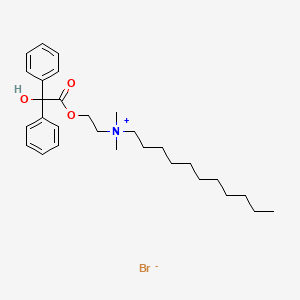
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The compound’s structure includes a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate typically involves the quaternization of dimethyl(2-hydroxyethyl)amine with undecyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reactants are mixed in a controlled environment, and the reaction is monitored using in-line analytical techniques. The final product is then isolated and purified using large-scale crystallization or distillation methods.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium chloride are employed under mild conditions.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in the formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane interactions.
Medicine: Explored for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents, disinfectants, and fabric softeners.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the cell membrane, enhancing its antimicrobial activity. The molecular targets include lipid bilayers and membrane proteins, which are disrupted by the compound’s amphiphilic nature.
Comparison with Similar Compounds
Similar Compounds
- Didecyldimethylammonium bromide
- Didodecyldimethylammonium bromide
- Benzalkonium chloride
Uniqueness
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate is unique due to its specific combination of a long alkyl chain and a quaternary ammonium group with a benzilate moiety. This structure provides it with enhanced surfactant properties and potential antimicrobial activity compared to other similar compounds.
Properties
CAS No. |
56927-41-4 |
|---|---|
Molecular Formula |
C29H44BrNO3 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-undecylazanium;bromide |
InChI |
InChI=1S/C29H44NO3.BrH/c1-4-5-6-7-8-9-10-11-18-23-30(2,3)24-25-33-28(31)29(32,26-19-14-12-15-20-26)27-21-16-13-17-22-27;/h12-17,19-22,32H,4-11,18,23-25H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZAQWBHAIHRFGTI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


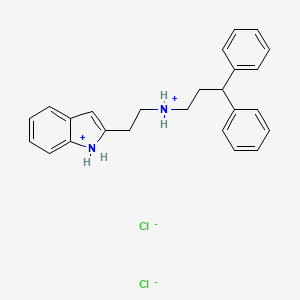
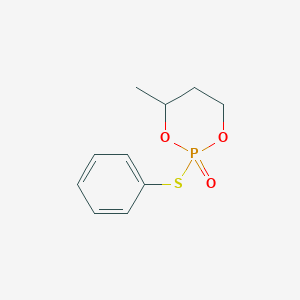

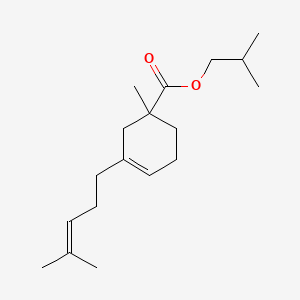

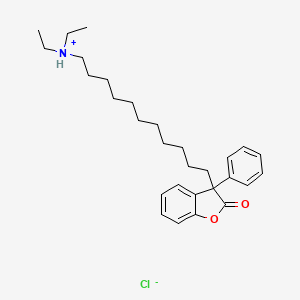

![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)

